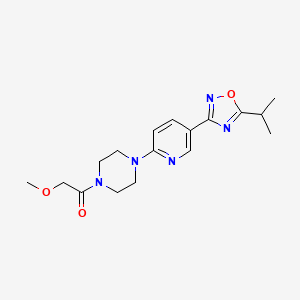

1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone

Description

The compound 1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone features a piperazine core linked to a pyridine-oxadiazole scaffold and a methoxy-substituted ethanone group. Its molecular formula is C25H28N6O2 (assuming structural similarity to ), with a molecular weight of ~444.5 g/mol. The methoxy group likely enhances solubility compared to hydrophobic substituents like indolyl or aryl groups found in related molecules.

Properties

IUPAC Name |

2-methoxy-1-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-12(2)17-19-16(20-25-17)13-4-5-14(18-10-13)21-6-8-22(9-7-21)15(23)11-24-3/h4-5,10,12H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRFVXLRRPSJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the pyridine and piperazine rings, and finally the attachment of the methoxyethanone group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Oxadiazole-Pyridine-Piperazine Core

Key Observations :

- The methoxy group in the target compound may improve aqueous solubility compared to bulkier substituents like thiophenyl or indolyl.

Compounds with Alternative Heterocycles

Key Observations :

- Tetrazole-containing analogs () highlight the impact of heterocycle choice on electronic properties, where oxadiazoles may offer superior metabolic stability compared to tetrazoles.

Substituent-Driven Variations

Biological Activity

1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Pyridine Ring : Known for its role in various biological activities.

- Piperazine Moiety : Often associated with antipsychotic and antidepressant effects.

- Oxadiazole Ring : Recognized for its antimicrobial and anticancer properties.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 318.39 g/mol.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. The presence of the isopropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that related oxadiazole compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been noted in several studies. The oxadiazole ring is particularly effective in disrupting cellular processes involved in cancer growth. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are critical in treating mood disorders. Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant-like effects in animal models .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives against a panel of pathogens. The results indicated that compounds similar to this compound showed potent activity against resistant bacterial strains .

- Cancer Cell Line Testing : Research conducted on human breast cancer cell lines demonstrated that oxadiazole derivatives could significantly reduce cell viability through apoptosis induction mechanisms. This study highlighted the potential of such compounds in developing new anticancer therapies .

- Neuropharmacological Assessment : In a behavioral study involving rodents, administration of similar piperazine-containing compounds resulted in reduced anxiety-like behaviors and improved depressive symptoms, suggesting potential therapeutic applications in psychiatry .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.